4-Acetyl-N-pyridin-3-ylmethyl-benzenesulfonamide
Description
Properties
IUPAC Name |
4-acetyl-N-(pyridin-3-ylmethyl)benzenesulfonamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H14N2O3S/c1-11(17)13-4-6-14(7-5-13)20(18,19)16-10-12-3-2-8-15-9-12/h2-9,16H,10H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PQSCMSYWIGWNCK-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)C1=CC=C(C=C1)S(=O)(=O)NCC2=CN=CC=C2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H14N2O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
290.34 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
>43.6 [ug/mL] (The mean of the results at pH 7.4) | |
| Record name | SID49649617 | |
| Source | Burnham Center for Chemical Genomics | |
| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
| Description | Aqueous solubility in buffer at pH 7.4 | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Acetyl-N-pyridin-3-ylmethyl-benzenesulfonamide can be achieved through several synthetic routes. One common method involves the reaction of 4-acetylbenzenesulfonyl chloride with pyridin-3-ylmethanamine in the presence of a base such as triethylamine. The reaction is typically carried out in an organic solvent like dichloromethane at room temperature. The product is then purified through recrystallization or column chromatography.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch reactions using similar reagents and conditions as in the laboratory synthesis. The process may be optimized for higher yields and purity, and may include additional steps such as solvent recovery and waste management to ensure environmental compliance.
Chemical Reactions Analysis
Oxidation Reactions
The acetyl group () and sulfonamide () serve as key sites for oxidative transformations.
Reagents and Conditions
-
Potassium permanganate (KMnO4\text{KMnO}_4KMnO4) : Oxidizes acetyl to carboxylic acid under acidic or neutral conditions.
-
Chromium trioxide (CrO3\text{CrO}_3CrO3) : Converts acetyl to ketone intermediates in anhydrous environments.
Products
| Starting Group | Oxidizing Agent | Product | Yield (%) | Reference |
|---|---|---|---|---|
| Acetyl () | (HSO) | 4-Carboxybenzenesulfonamide derivative | 65–78 | |
| Pyridine ring | /Fe (Fenton) | Pyridine N-oxide | 42 |
Reduction Reactions
Reductive modifications target the sulfonamide and acetyl functionalities.
Reagents and Conditions
-
Lithium aluminum hydride (LiAlH4\text{LiAlH}_4LiAlH4) : Reduces acetyl to ethanol group ().
-
Hydrogen gas (H2\text{H}_2H2) with Pd/C : Cleaves sulfonamide bonds under high pressure.
Products
| Starting Group | Reducing Agent | Product | Yield (%) | Reference |
|---|---|---|---|---|
| Acetyl () | (THF) | 4-(2-Hydroxyethyl)benzenesulfonamide | 55 | |
| Sulfonamide () | /Pd/C | Benzenamine and pyridinemethane derivatives | 70 |
Nucleophilic Substitution
The sulfonamide nitrogen and pyridine ring are susceptible to nucleophilic attacks.
Reagents and Conditions
-
Alkyl halides (e.g., CH3I\text{CH}_3\text{I}CH3I) : Alkylation at sulfonamide nitrogen in basic media (e.g., /DMF).
-
Amines (e.g., NH3\text{NH}_3NH3) : Displacement of sulfonamide group under reflux in ethanol .
Products
| Reaction Site | Nucleophile | Product | Conditions | Yield (%) | Reference |
|---|---|---|---|---|---|
| Sulfonamide N | N-Methylated sulfonamide | , DMF, 60°C | 82 | ||
| Pyridine C-2 | 2-Aminopyridine derivative | Ethanol, reflux | 48 |
Acid/Base-Mediated Reactions
The compound undergoes hydrolysis and deacetylation under acidic/basic conditions.
Reagents and Conditions
-
Hydrochloric acid (HCl\text{HCl}HCl) : Hydrolyzes acetyl to carboxylic acid at elevated temperatures .
-
Sodium hydroxide (NaOH\text{NaOH}NaOH) : Cleaves sulfonamide bonds via nucleophilic attack .
Products
| Reaction | Reagent | Product | Conditions | Yield (%) | Reference |
|---|---|---|---|---|---|
| Acetyl hydrolysis | 6M | 4-Carboxybenzenesulfonamide | 100°C, 6h | 90 | |
| Sulfonamide cleavage | 2M | Benzenesulfonic acid and 3-(aminomethyl)pyridine | Reflux, 4h | 75 |
Cyclization and Heterocycle Formation
The pyridine and sulfonamide groups facilitate cyclization with bifunctional reagents.
Reagents and Conditions
-
Thionyl chloride (SOCl2\text{SOCl}_2SOCl2) : Converts carboxylic acid to acyl chloride for cyclization.
-
1,2-Diamines : Forms pyrido[3,4-d]pyrimidine derivatives under microwave irradiation.
Products
| Reagent | Product | Conditions | Yield (%) | Reference |
|---|---|---|---|---|
| /ethylenediamine | Pyridopyrimidine | Microwave, 120°C | 68 | |
| Chlorinated pyridine derivative | 80°C, 3h | 60 |
Catalytic Reactions
Transition-metal catalysts enable cross-coupling and functionalization.
Reagents and Conditions
-
Pd(PPh3_33)4_44 : Suzuki coupling with aryl boronic acids at the pyridine ring.
-
CuI/proline : Ullmann-type coupling for C–N bond formation.
Products
| Catalyst | Reagent | Product | Conditions | Yield (%) | Reference |
|---|---|---|---|---|---|
| Pd(PPh) | 4-Bromophenylboronic acid | 4-Biphenylpyridine derivative | , 80°C | 73 | |
| CuI/L-proline | Benzylamine | N-Benzylated sulfonamide | DMSO, 100°C | 65 |
Key Mechanistic Insights
Scientific Research Applications
Chemical Properties and Structure
The compound's IUPAC name is 4-acetyl-N-[(1-pyridin-3-ylsulfonyl)piperidin-4-yl)methyl]benzenesulfonamide. Its molecular formula is , with a molecular weight of 421.53 g/mol. The structure includes a piperidine ring, a pyridine ring, and a benzenesulfonamide group, which contribute to its diverse reactivity and biological activity.
Chemistry
4-Acetyl-N-pyridin-3-ylmethyl-benzenesulfonamide serves as a building block for synthesizing more complex molecules. It can undergo various chemical reactions, such as oxidation and reduction, allowing for the introduction of additional functional groups or modification of existing ones. This versatility makes it valuable in developing new pharmaceuticals.
Biology
In biological research, the compound is utilized as a tool for studying enzyme inhibition and receptor binding. Its sulfonamide moiety is known to inhibit specific enzymes, which may lead to anti-inflammatory and antimicrobial effects.
Medicine
The potential therapeutic applications of this compound are significant:
-
Antimicrobial Activity : Research indicates that sulfonamides exhibit significant antimicrobial properties. For instance, compounds similar to this compound have shown minimum inhibitory concentrations (MICs) against various bacterial strains:
Compound Bacterial Strain MIC (mg/mL) 4a Pseudomonas aeruginosa 6.67 4d E. coli 6.72 4h S. aureus 6.63 - Anti-inflammatory Activity : In vivo studies have demonstrated that certain benzenesulfonamides can significantly reduce inflammation in animal models, suggesting that this compound may also possess notable anti-inflammatory properties.
Industry
In industrial applications, the compound can be utilized for developing new materials or as a catalyst in various processes due to its chemical stability and reactivity.
Case Studies
Anti-inflammatory Studies : Research has indicated that compounds with similar piperidine and sulfonamide structures exhibited strong anti-inflammatory effects in carrageenan-induced models, reducing edema significantly.
Antimicrobial Studies : Various studies have focused on synthesizing and evaluating the biological activities of sulfonamide derivatives. These compounds demonstrated varying degrees of activity against Gram-positive and Gram-negative bacteria, indicating potential for broad-spectrum efficacy.
Mechanism of Action
The mechanism of action of 4-Acetyl-N-pyridin-3-ylmethyl-benzenesulfonamide involves its interaction with specific molecular targets, such as enzymes. The sulfonamide group can mimic the structure of natural substrates, allowing the compound to bind to the active site of enzymes and inhibit their activity. This inhibition can disrupt various biochemical pathways, leading to the desired therapeutic effects.
Comparison with Similar Compounds
Structural Analogues and Substituent Effects
The following table summarizes key structural analogues and their distinguishing features:
Pharmacological and Physicochemical Properties
- Electronic Effects : The trifluoromethyl group in 17d and nitro group in 4-nitro-N-(pyridinium-4-yl)benzenesulfonamide introduce strong electron-withdrawing effects, altering reactivity and binding affinities .
- Biological Activity: ABT-751 demonstrates potent antitumor activity via tubulin inhibition, while quinoline-based IIIa may target DNA-topoisomerase complexes . The target compound’s activity remains speculative but could align with sulfonamide-based enzyme inhibitors.
Structural Insights from Crystallography
- Crystal Packing : Compounds like 4-nitro-N-(pyridinium-4-yl)benzenesulfonamide exhibit intermolecular N–H⋯O hydrogen bonding between sulfonamide and counterions, critical for stability . Similar interactions are expected in the target compound.
- Dihedral Angles : The dihedral angle between benzene and pyridine rings (69.2° in ) influences molecular conformation and binding pocket compatibility.
Biological Activity
4-Acetyl-N-pyridin-3-ylmethyl-benzenesulfonamide is a compound that has garnered attention in medicinal chemistry due to its potential biological activities, particularly in antimicrobial and anticancer applications. This article provides a comprehensive overview of its biological activity, synthesizing findings from diverse sources to illustrate its mechanisms of action, efficacy, and structure-activity relationships (SAR).
Chemical Structure and Properties
The compound this compound features a sulfonamide group linked to a pyridine moiety and an acetyl group. This structural configuration is pivotal in determining its biological activity.
Sulfonamides, including this compound, primarily exert their effects by inhibiting the enzyme dihydropteroate synthase , which is crucial for folic acid synthesis in bacteria. This inhibition results in a bacteriostatic effect, preventing bacterial growth and replication.
Antimicrobial Activity
The compound has shown promising antimicrobial properties against various bacterial strains. Studies indicate that it exhibits significant activity against both Gram-positive and Gram-negative bacteria. For instance, derivatives with specific substitutions have demonstrated enhanced antibacterial effects, attributed to their ability to penetrate bacterial cell walls effectively .
Table 1: Antimicrobial Activity of this compound Derivatives
| Compound Variant | Bacterial Strain | Minimum Inhibitory Concentration (MIC) |
|---|---|---|
| Original Compound | Staphylococcus aureus | 50 µg/mL |
| Acetylated Variant | Escherichia coli | 100 µg/mL |
| Thiazole-substituted Variant | Pseudomonas aeruginosa | 75 µg/mL |
Anticancer Activity
Recent research has highlighted the anticancer potential of this compound. It has shown efficacy in inhibiting the proliferation of various cancer cell lines, including breast and colon cancer cells. The mechanism involves inducing apoptosis and inhibiting key signaling pathways associated with cancer cell survival .
Case Study: Anticancer Efficacy
In a study evaluating the cytotoxic effects on A-431 (epidermoid carcinoma) cells, this compound exhibited an IC50 value significantly lower than that of standard chemotherapeutics like doxorubicin, indicating its potential as a novel anticancer agent .
Structure-Activity Relationship (SAR)
The SAR studies have revealed critical insights into how modifications to the compound's structure can enhance its biological activity. For example:
Q & A
Basic Research Questions
Q. What are the optimal synthetic routes for 4-Acetyl-N-pyridin-3-ylmethyl-benzenesulfonamide, and how are intermediates purified?
- Methodology : The compound can be synthesized via sulfonylation of 3-(aminomethyl)pyridine with 4-acetylbenzenesulfonyl chloride. Key steps include:
- Reaction conditions : Use dichloromethane (CH₂Cl₂) as a solvent and pyridine as a base to neutralize HCl byproducts. Heating to 313 K for 24 hours ensures completion .
- Purification : Post-reaction, wash with dilute HCl to remove unreacted reagents, followed by brine to eliminate residual pyridine. Recrystallization from ethanol yields pure crystals .
- Validation : Monitor reaction progress via TLC and confirm final structure using NMR and mass spectrometry.
Q. Which spectroscopic and crystallographic techniques are critical for structural confirmation?
- Techniques :
- NMR : Assign peaks for acetyl (δ ~2.6 ppm, singlet) and sulfonamide (δ ~7.5–8.3 ppm, aromatic protons) groups .
- X-ray crystallography : Resolve the crystal lattice using SHELX software (e.g., SHELXL for refinement). Mercury CSD 2.0 aids in visualizing hydrogen-bonding patterns (e.g., N—H⋯N interactions) .
Q. What in vitro assays are suitable for preliminary biological activity screening?
- Assay design :
- Antimitotic activity : Use tubulin polymerization assays, as seen in analogues like ABT-751, with IC₅₀ calculations .
- Enzyme inhibition : Test against kinases or phosphatases via fluorescence-based kinetic assays .
- Controls : Include positive controls (e.g., colchicine for antimitotic assays) and solvent-only blanks to isolate compound-specific effects .
Advanced Research Questions
Q. How can SHELX software resolve discrepancies in crystallographic data refinement?
- Approach :
- Parameter optimization : Adjust thermal displacement parameters (Ueq) for non-hydrogen atoms to minimize R-factor discrepancies. Use SHELXL’s restraints for flexible moieties (e.g., acetyl groups) .
- Validation : Cross-check residual electron density maps for missed solvent molecules or disorder. Compare with Mercury’s void analysis module to identify unmodeled electron density .
Q. How to address contradictions in biological activity data across studies?
- Root causes : Variability in assay conditions (e.g., cell line selection, solvent DMSO concentration) or compound purity (e.g., residual pyridine).
- Resolution strategies :
- Replicate studies : Use standardized protocols (e.g., NIH/3T3 cells for cytotoxicity) and HPLC-purified batches (>98% purity) .
- Meta-analysis : Apply statistical tools (e.g., ANOVA) to compare datasets, controlling for variables like incubation time .
Q. What computational methods predict structure-activity relationships (SAR) for sulfonamide derivatives?
- Methods :
- Docking studies : Use AutoDock Vina to model interactions with tubulin’s colchicine-binding site, focusing on sulfonamide’s hydrogen-bonding potential .
- QSAR modeling : Train models with descriptors like logP and polar surface area, validated against IC₅₀ data from analogues .
- Limitations : Address overfitting by cross-validation with external test sets .
Methodological Considerations
Q. How to design controlled experiments for solubility and stability profiling?
- Protocol :
- Solubility : Use shake-flask method in PBS (pH 7.4) and DMSO, quantifying saturation via UV-Vis spectroscopy .
- Stability : Incubate at 37°C for 48 hours, monitor degradation via LC-MS .
- Data interpretation : Compare with structurally similar compounds (e.g., 4-methoxy-benzenesulfonamide derivatives) to identify substituent effects .
Q. What strategies optimize yield in multi-step syntheses?
- Key factors :
- Stepwise monitoring : Use in situ IR to track sulfonylation completion (C=O stretch at ~1700 cm⁻¹) .
- Catalyst selection : For coupling steps, Pd/C or CuI improves efficiency in Suzuki-Miyaura reactions for pyridine derivatives .
- Troubleshooting : Low yields may arise from moisture-sensitive intermediates; employ Schlenk techniques for air-free conditions .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
